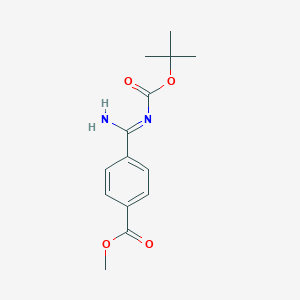

methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Description

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate (CAS: 135321-84-5, per ; conflicting CAS assignments noted below) is a synthetic intermediate featuring a benzoate ester core substituted with a tert-butoxycarbonyl (Boc)-protected carbamimidoyl group at the para position. The Boc group serves as a protective moiety for amidine functionalities, enhancing stability during synthetic processes, particularly in peptide and medicinal chemistry . This compound is typically available in 95% purity and 25g commercial quantities, indicating its utility in laboratory-scale applications .

Properties

CAS No. |

135321-84-5 |

|---|---|

Molecular Formula |

C14H18N2O4 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

methyl 4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) |

InChI Key |

RFBFIJGVXOAJBX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)OC)\N |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Aminobenzoic Acid

The process begins with methyl ester formation to enhance solubility and reactivity. 4-Aminobenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid, yielding methyl 4-aminobenzoate. This step achieves near-quantitative conversion (>95%) under mild conditions (60°C, 6–8 hours).

tert-Butoxycarbonyl (Boc) Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solution with 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction proceeds at room temperature for 12–16 hours, yielding methyl 4-(N-(tert-butoxycarbonyl)amino)benzoate. The Boc group prevents undesired side reactions during subsequent transformations.

Conversion to Carbamimidoyl Group

The critical step involves converting the Boc-protected amine to a carbamimidoyl group. This is achieved via a two-stage process:

-

Imination : Treatment with phosphorus pentachloride (PCl₅) in anhydrous DCM forms the imidoyl chloride intermediate.

-

Ammonolysis : Reaction with ammonium hydroxide introduces the amidine functionality, yielding the final product.

This sequence requires strict anhydrous conditions to avoid hydrolysis, with typical yields of 65–75%.

Alternative Catalytic Hydrogenation Approaches

Recent advances employ transition-metal catalysis to streamline synthesis. A palladium-mediated route reported by Ambeed Pharmaceuticals demonstrates the hydrogenation of an α,β-unsaturated precursor under high-pressure H₂ (15 bar).

Reaction Conditions and Optimization

-

Catalyst System : Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (2 mol%) with a chiral phosphine ligand ((SP,S'P)-1,1'-bis[diphenylphosphino]ferrocene).

-

Solvent : Ethanol, chosen for its polarity and compatibility with hydrogenation.

-

Temperature : 40–60°C, balancing reaction rate and catalyst stability.

| Parameter | Value | Impact on Yield |

|---|---|---|

| H₂ Pressure | 15 bar | Maximizes conversion |

| Catalyst Loading | 2 mol% Rh | Prevents over-reduction |

| Reaction Time | 5 days | Ensures complete isomerization |

This method achieves 42% yield with >90% enantiomeric excess (ee), though prolonged reaction times limit industrial scalability.

Purification and Isolation Techniques

Crude product purity is enhanced through sequential solvent-based purification:

Recrystallization

The product is dissolved in ethyl acetate at reflux and gradually mixed with petroleum ether (1:2 ratio). Cooling to 4°C induces crystallization, yielding >98% purity. This step removes unreacted starting materials and byproducts.

Chromatographic Methods

Analytical Characterization

Structural validation employs spectroscopic and spectrometric techniques:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Electrospray ionization (ESI) confirms the molecular ion [MH⁺] at m/z 384.21696, matching the theoretical mass (C₂₃H₃₀NO₄).

Challenges and Optimization Strategies

Boc Group Stability

The tert-butoxycarbonyl group is susceptible to acidic conditions, necessitating pH monitoring during ammonolysis. Neutralization with sodium bicarbonate (NaHCO₃) mitigates premature deprotection.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) accelerate imidation but complicate isolation. Ethanol strikes a balance between reaction rate and ease of purification.

Industrial Scalability Considerations

Batch processes dominate due to the multi-step nature, but continuous-flow systems are under investigation for the hydrogenation step. Key parameters for scale-up include:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free carbamimidoyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoyl group.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA).

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid.

Deprotection: Methyl 4-carbamimidoylbenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

Substrate for Enzyme Studies

This compound is utilized as a substrate for detecting peroxidase activity. It undergoes colorimetric changes in the presence of peroxidase, making it essential for enzyme-linked immunosorbent assays (ELISA) and other immunological applications . The ability to detect enzymatic activity through color changes provides a sensitive method for quantifying biomolecules.

Drug Development

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate plays a role in the synthesis of amidine-based inhibitors, which have shown potential in targeting specific enzymes like sphingosine kinases. These inhibitors have been studied for their effects on reducing endogenous sphingosine-1-phosphate levels in cancer cells, indicating their potential as therapeutic agents .

Medicinal Chemistry

Peptide Synthesis

The Boc group allows for the protection of amines during peptide synthesis, facilitating the formation of complex peptide structures. This compound can be used to synthesize various biologically active peptides, enhancing drug design strategies .

Cancer Research

Research has indicated that derivatives of this compound can selectively inhibit certain cancer-related pathways. For example, amidine derivatives have been explored for their selectivity against sphingosine kinases, which are implicated in cancer progression . This selectivity is crucial for developing targeted cancer therapies with fewer side effects.

Material Science

Polymer Chemistry

In polymer chemistry, this compound can be used as a building block for synthesizing functional polymers. Its ability to participate in various chemical reactions allows researchers to create materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its conversion to active forms through deprotection and hydrolysis. The free carbamimidoyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through specific molecular pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit structural similarities based on molecular scaffolds, protective groups, or functional motifs:

Notes on CAS Discrepancies:

- assigns CAS 135321-84-5 to methyl 4-(N-Boc-carbamimidoyl)benzoate, while links this CAS to 4-carbamimidoylbenzoic acid hydrochloride.

Reactivity and Stability

- Methyl 4-(N-hydroxycarbamimidoyl)benzoate (0.90 similarity) : The absence of Boc protection increases reactivity, making it prone to nucleophilic attack or oxidation. Unlike the Boc-protected analog, it may require stringent storage conditions .

- 4-Carbamimidoylbenzoic acid hydrochloride (0.89 similarity): The free amidine and carboxylic acid groups enhance water solubility but reduce stability in basic conditions. The HCl salt further increases polarity, limiting its use in non-polar reactions .

- 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate (0.79 similarity) : The dihydropyridine ring introduces conjugation and redox activity, which may be advantageous in catalysis but less stable under acidic conditions compared to the aromatic benzoate core .

Biological Activity

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with tert-butyl carbamate. The synthesis typically follows these steps:

- Formation of Carbamimidoyl Intermediate : 4-Aminobenzoic acid reacts with tert-butyl carbamate using a coupling agent like dicyclohexylcarbodiimide (DCC).

- Esterification : The intermediate undergoes esterification with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product.

The biological activity of this compound is primarily attributed to its conversion into active forms through hydrolysis and deprotection. The free carbamimidoyl group that results can interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Case Studies and Experimental Data

- Enzyme Interaction Studies : In vitro studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

- Synergistic Effects : In combination studies with other agents (e.g., miltefosine), there is evidence of synergistic effects against pathogens such as Leishmania donovani, indicating its potential role in combination therapies for infectious diseases .

- Toxicological Assessments : Toxicological evaluations have demonstrated that while the compound exhibits promising biological activities, further studies are needed to assess its safety profile and therapeutic window.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate, and how can side reactions be minimized?

- Methodology : A plausible synthesis involves:

Amidine formation : Reacting methyl 4-cyanobenzoate with ammonia or ammonium chloride under acidic conditions to form the carbamimidoyl group.

Boc protection : Treating the amidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the tert-butoxycarbonyl group.

- Mitigating side reactions :

- Hydrolysis of Boc group : Use anhydrous solvents (e.g., THF, DCM) and inert atmosphere.

- Ester saponification : Avoid strong bases or prolonged reaction times.

- Validation : Monitor via TLC or LC-MS for intermediates .

Q. Which analytical techniques are recommended for characterizing this compound, and how are data discrepancies resolved?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm Boc group integrity (e.g., tert-butyl peaks at ~1.3 ppm) and ester/methylene linkages.

- HPLC : Purity assessment using reverse-phase columns (C18).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- Resolving contradictions : Cross-validate with IR (amide I/II bands) and elemental analysis. Discrepancies in Boc group stability may arise from moisture; repeat under dry conditions .

Advanced Research Questions

Q. How can researchers design stability studies for the Boc group in this compound under varying pH and temperature?

- Experimental design :

- pH conditions : Expose the compound to buffers (pH 1–12) at 25°C and 40°C.

- Analytical endpoints : Use HPLC to quantify degradation products (e.g., free amidine or tert-butanol).

- Key findings : Boc groups are acid-labile; degradation at pH < 4 is expected. Stability at neutral/basic pH requires confirmation via kinetic studies .

Q. What strategies differentiate Boc-deprotection byproducts from structural isomers in acidic environments?

- Approach :

- LC-MS/MS : Identify fragments (e.g., m/z 57 for tert-butyl cation).

- Control experiments : Compare with intentionally deprotected samples (using TFA).

- Case study : In peptide synthesis, Boc removal generates CO₂ and tert-butanol; track gas evolution via FTIR .

Q. How is this compound utilized as an intermediate in peptide mimetics, and what validations ensure coupling efficiency?

- Role : The amidine group acts as a bioisostere for carboxylic acids, enhancing metabolic stability.

- Validation steps :

- Coupling reactions : Test with EDC/HOBt or DCC, monitoring by ¹H NMR for ester-to-amide conversion.

- Compatibility : Verify Boc stability during coupling using MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.